molecular formula C17H16N4O3 B4479615 3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA

3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA

Cat. No.: B4479615
M. Wt: 324.33 g/mol
InChI Key: WZUJFVCGXFKSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA can be achieved through a phosgene- and metal-free method utilizing 3-substituted dioxazolones and commercially available amines. The 3-substituted dioxazolones serve as precursors for in situ generated isocyanate intermediates in the presence of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions . This method is eco-friendly and allows for the facile and practical synthesis of unsymmetrical diarylureas.

Chemical Reactions Analysis

3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in different fields.

Properties

IUPAC Name

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-14-9-5-6-12(10-14)16-20-15(24-21-16)11-18-17(22)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUJFVCGXFKSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-PHENYLUREA

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